molecular formula C10H12N2O2S2 B3074551 N-isopropyl-4-isothiocyanatobenzenesulfonamide CAS No. 102074-74-8

N-isopropyl-4-isothiocyanatobenzenesulfonamide

Cat. No.: B3074551
CAS No.: 102074-74-8
M. Wt: 256.3 g/mol
InChI Key: DXIADEYSDFNGJT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-4-isothiocyanatobenzenesulfonamide typically involves the reaction of 4-isothiocyanatobenzenesulfonyl chloride with isopropylamine. The reaction is carried out under controlled conditions, usually at low temperatures, to ensure the stability of the isothiocyanate group . The reaction can be represented as follows:

4-isothiocyanatobenzenesulfonyl chloride+isopropylamineThis compound\text{4-isothiocyanatobenzenesulfonyl chloride} + \text{isopropylamine} \rightarrow \text{this compound} 4-isothiocyanatobenzenesulfonyl chloride+isopropylamine→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-4-isothiocyanatobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-isopropyl-4-isothiocyanatobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its ability to modify biological molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-isopropyl-4-isothiocyanatobenzenesulfonamide involves the interaction of its isothiocyanate group with nucleophilic sites on biological molecules. This interaction can lead to the formation of covalent bonds, modifying the structure and function of the target molecules. The sulfonamide group also plays a role in stabilizing the compound and enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

  • N-isopropyl-4-isothiocyanatobenzenesulfonyl chloride
  • 4-isothiocyanatobenzenesulfonamide
  • N-isopropylbenzenesulfonamide

Uniqueness

N-isopropyl-4-isothiocyanatobenzenesulfonamide is unique due to the presence of both an isothiocyanate group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. This combination makes it particularly useful in proteomics research and other scientific applications .

Properties

IUPAC Name

4-isothiocyanato-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S2/c1-8(2)12-16(13,14)10-5-3-9(4-6-10)11-7-15/h3-6,8,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIADEYSDFNGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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